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Compound of Interest

Compound Name: Sybr green I

Cat. No.: B1170573 Get Quote

This technical support center provides troubleshooting guidance for common issues

encountered during SYBR Green qPCR experiments. The information is tailored for

researchers, scientists, and drug development professionals to help ensure the generation of

accurate and reproducible data.

Frequently Asked Questions (FAQs) &
Troubleshooting Guides
Issue 1: No Amplification or Very High Ct Values
Q1: I am not seeing any amplification in my samples, or the Ct values are very high. What

could be the cause?

A1: No amplification or high Ct values can stem from several factors, ranging from issues with

the reaction components to problems with the template DNA. A systematic approach to

troubleshooting is crucial.

Possible Causes and Solutions:

Enzyme Not Activated: Ensure the initial denaturation step (e.g., 95°C) is performed for the

full recommended duration to properly activate the hot-start DNA polymerase.[1]

Poor Primer Design: The primers may not be specific or efficient. It's good practice to test at

least two primer pairs for a new assay.[1] Consider redesigning primers using appropriate
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software.

Incorrect Annealing Temperature: If the annealing temperature is too high, primers cannot

bind efficiently. Conversely, if it's too low, it can lead to non-specific products instead of the

target.[1] An annealing temperature gradient qPCR can help determine the optimal

temperature.[2]

Template Quality and Quantity:

Poor Quality: The template may contain inhibitors. Try diluting the template (e.g., 1:10 or

1:100) to reduce the inhibitor concentration.[1] Assess template purity using

spectrophotometry (an A260/A280 ratio of 1.8-2.0 is ideal for DNA).[3][4]

Insufficient Template: There may not be enough target copies in your sample. Increase the

amount of template in the reaction.[1]

Reaction Setup Errors: Double-check the concentrations and storage conditions of all

reaction components (master mix, primers, template). Ensure all components are thoroughly

mixed.[1]

Degraded Components: Primers or the master mix may have degraded due to improper

storage or multiple freeze-thaw cycles. Use fresh aliquots to test this possibility.[5]

Incorrect Instrument Settings: Verify that the correct channels for SYBR Green detection are

selected on the qPCR instrument.[1]
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Figure 1. Troubleshooting logic for no amplification in qPCR.

Issue 2: Low Amplification Efficiency
Q2: My standard curve shows a low amplification efficiency (e.g., <90%). What are the

potential reasons?

A2: Low amplification efficiency indicates that the amount of PCR product is not doubling with

each cycle as expected. This can significantly impact the accuracy of quantification.

Possible Causes and Solutions:

Suboptimal Primer Design or Concentration: Primers may have secondary structures or are

not binding efficiently. The concentration of primers might also be too low.[6] Consider

optimizing primer concentrations.[6][7]

Incorrect Annealing Temperature: The annealing temperature may be too high, reducing

primer binding efficiency.[1] Performing a temperature gradient can identify the optimal

annealing temperature.[2]

PCR Inhibitors: Contaminants in the template DNA can inhibit the polymerase. Diluting the

template can help mitigate this issue.[4]

Poor Template Quality: Degraded or fragmented template DNA can lead to inefficient

amplification.[5] Assess the integrity of your DNA/RNA.

Inaccurate Pipetting: Errors in creating the serial dilutions for the standard curve can lead to

a poor slope and incorrect efficiency calculation. Ensure accurate pipetting and thorough

mixing.[8]

Acceptable qPCR Performance Metrics
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Parameter Acceptable Range
Indication of Potential
Issues

Amplification Efficiency 90% - 110%

<90%: Suboptimal reaction

conditions, inhibitors. >110%:

Primer-dimers, non-specific

amplification, pipetting errors.

[2][8][9]

R² Value ≥ 0.990
<0.990: Inaccurate pipetting,

poor serial dilution.[8]

Slope of Standard Curve -3.58 to -3.10
A slope of -3.32 indicates

100% efficiency.[4][10]

Issue 3: Presence of Primer-Dimers or Non-Specific
Amplification
Q3: My melt curve analysis shows multiple peaks, or my no-template control (NTC) is

amplifying. How can I resolve this?

A3: Multiple peaks in a melt curve or amplification in the NTC are classic signs of non-specific

amplification or primer-dimer formation.[2] Since SYBR Green binds to any double-stranded

DNA, these off-target products will contribute to the fluorescent signal and skew quantification.

[11]

Possible Causes and Solutions:

Primer Design: Primers may have complementarity, especially at their 3' ends, leading to the

formation of primer-dimers.[2][12] Use primer design software to check for potential self-

dimerization and cross-dimerization.

High Primer Concentration: Using too much primer increases the likelihood of them binding

to each other.[13] Try reducing the primer concentration.[7][14]

Low Annealing Temperature: A low annealing temperature reduces the stringency of primer

binding, allowing them to anneal to non-target sequences.[1] Gradually increase the
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annealing temperature in 2°C increments.[1][2]

Contamination: Amplification in the NTC is a clear sign of contamination. Use fresh,

nuclease-free water and reagents. Ensure a clean workspace.[15]

Genomic DNA Contamination: When working with cDNA, amplification in the no-reverse-

transcriptase (-RT) control indicates genomic DNA contamination. Treat RNA samples with

DNase I or design primers that span an exon-exon junction.[1]

Troubleshooting Workflow: Non-Specific Amplification
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Figure 2. Decision tree for troubleshooting non-specific amplification.
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Experimental Protocols & Workflows
General SYBR Green qPCR Experimental Workflow
The following diagram outlines the key stages of a typical SYBR Green qPCR experiment, from

initial sample preparation to final data analysis.
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Figure 3. Standard workflow for SYBR Green qPCR experiments.
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Protocol: Melt Curve Analysis
Melt curve analysis is a critical step performed after the amplification cycles to assess the

specificity of your qPCR reaction.[12]

Methodology:

Completion of qPCR Cycles: This protocol is initiated immediately following the final

extension step of the qPCR cycling protocol.

Initial Denaturation: The temperature is rapidly increased to 95°C for approximately 10-15

seconds to ensure all amplified products are denatured into single strands.

Cooling Step: The temperature is then lowered to a starting temperature, typically around 60-

65°C, and held for a short period (e.g., 1 minute) to allow for the re-annealing of the DNA

strands.[16]

Incremental Heating and Data Collection: The temperature is slowly increased in small

increments (e.g., 0.2-0.5°C per step) up to 95°C.[14][17] At each increment, the fluorescence

is measured.

Data Analysis: As the temperature increases, the double-stranded DNA "melts" into single

strands, causing the SYBR Green dye to be released and the fluorescence to drop sharply.

[14] The instrument software plots the negative derivative of fluorescence versus

temperature (-dF/dT vs. Temperature). The peak of this plot represents the melting

temperature (Tm) of the PCR product. A single, sharp peak indicates the amplification of a

single, specific product.[12] Multiple peaks suggest the presence of non-specific products or

primer-dimers.[2][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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